5-bromo-N-methylnaphthalen-1-amine
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Overview
Description
5-bromo-N-methylnaphthalen-1-amine: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 5th position and a methylamine group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methylnaphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The brominated product is then subjected to a nucleophilic substitution reaction with methylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-bromo-N-methylnaphthalen-1-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Methylamine, sodium hydroxide, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced amines and other hydrogenated derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: 5-bromo-N-methylnaphthalen-1-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: It can be used in the synthesis of bioactive molecules and as a probe in biological studies .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-bromo-N-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the amine group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
5-bromo-N,N-dimethylnaphthalen-1-amine: Similar structure but with an additional methyl group on the amine.
1-bromo-2-methylnaphthalene: Bromine and methyl groups on different positions of the naphthalene ring.
5-chloro-N-methylnaphthalen-1-amine: Chlorine atom instead of bromine.
Uniqueness: 5-bromo-N-methylnaphthalen-1-amine is unique due to the specific positioning of the bromine and methylamine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .
Properties
IUPAC Name |
5-bromo-N-methylnaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTZMNCJLSFMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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